1-[2-Amino-4-chloro-5-(methylsulfanyl)phenyl]ethan-1-one, with the CAS number 98440-96-1, is a chemical compound that belongs to the class of substituted phenyl ethanones. This compound features a unique structure characterized by the presence of an amino group, a chloro substituent, and a methylsulfanyl group on the phenyl ring, which contributes to its potential biological activities. The molecular formula of this compound is C₉H₁₀ClNOS, and it has a molecular weight of 215.70 g/mol .
The synthesis of 1-[2-Amino-4-chloro-5-(methylsulfanyl)phenyl]ethan-1-one typically involves multi-step organic reactions. One common approach includes:
Technical details regarding reaction conditions such as temperature, solvents, and catalysts are critical for optimizing yield and purity but are not specified in the available literature.
The molecular structure of 1-[2-Amino-4-chloro-5-(methylsulfanyl)phenyl]ethan-1-one can be visualized as follows:
CC(=O)C1=C(C=C(C=C1Cl)N)SC
.1-[2-Amino-4-chloro-5-(methylsulfanyl)phenyl]ethan-1-one may participate in various chemical reactions due to its functional groups:
Technical details regarding specific reaction conditions or yields are not extensively documented but are crucial for practical applications.
Potential mechanisms may include:
Additional properties such as solubility and stability under various conditions would require empirical testing for comprehensive characterization.
1-[2-Amino-4-chloro-5-(methylsulfanyl)phenyl]ethan-1-one has potential applications in scientific research, particularly in medicinal chemistry due to its structural features which may contribute to biological activity.
The exploration of this compound's properties and reactions can lead to valuable insights into its applicability in drug development and other chemical processes. Further research would be necessary to fully elucidate its potential uses and mechanisms of action.
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1